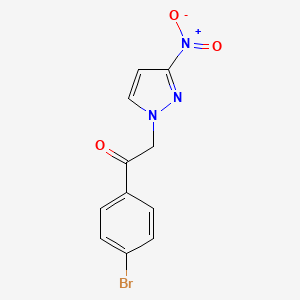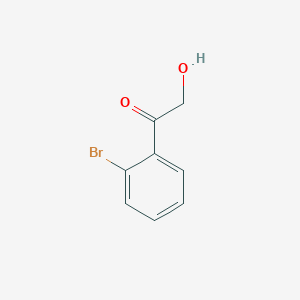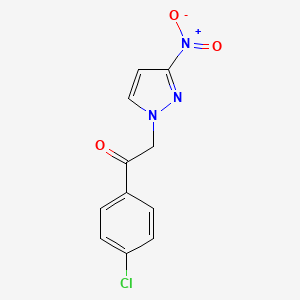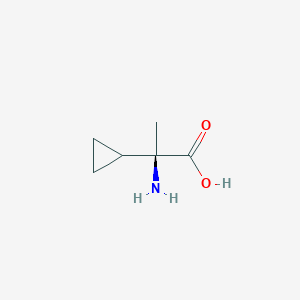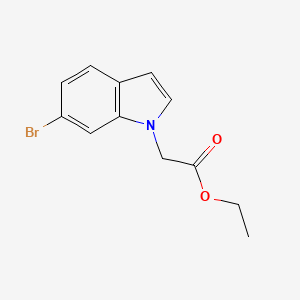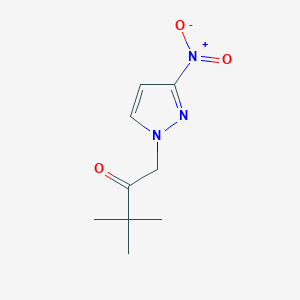
3,3-Dimethyl-1-(3-nitro-1H-pyrazol-1-yl)butan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Corrosion Inhibition
Research has explored the use of bipyrazolic-type organic compounds as corrosion inhibitors, with studies employing density functional theory (DFT) to elucidate their inhibition efficiencies and reactive sites. The effectiveness of these compounds as corrosion inhibitors is linked to parameters such as the energy of the highest occupied molecular orbital (EHOMO), the energy of the lowest unoccupied molecular orbital (ELUMO), and the gap energy (ΔE), among others. Theoretical results align with experimental data, underscoring the potential of these compounds in corrosion protection applications (Wang et al., 2006).
Catalysis and Material Science
Pyrazole derivatives have been shown to play a role in the synthesis of square planar mononuclear Pd(II) complexes, which exhibit unique structural characteristics due to a helical twist. These complexes are of interest in material science and catalysis (Drew et al., 2007). Additionally, pyrazolyl ligands have been used to synthesize metal complexes evaluated as ethylene oligomerization catalysts, highlighting their utility in polymer science and industrial applications (Ainooson et al., 2011).
Synthetic Chemistry
The synthesis of highly functionalized pyrazolo[3,4-b]pyridines through l-proline-catalyzed domino reactions represents an area of interest in synthetic chemistry, showcasing the versatility of pyrazole derivatives in creating complex molecular architectures (Gunasekaran et al., 2014).
Antioxidant Properties
Some nicotinonitriles, synthesized through the condensation of various compounds including pyrazole derivatives, have been evaluated for their antioxidant properties, suggesting potential applications in the development of new antioxidant agents (Gouda et al., 2016).
Propiedades
IUPAC Name |
3,3-dimethyl-1-(3-nitropyrazol-1-yl)butan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3/c1-9(2,3)7(13)6-11-5-4-8(10-11)12(14)15/h4-5H,6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IONHXGKXOAPVCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CN1C=CC(=N1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



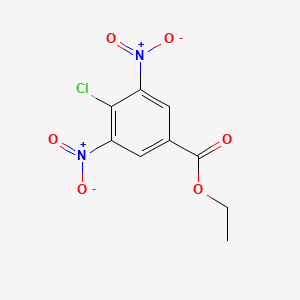

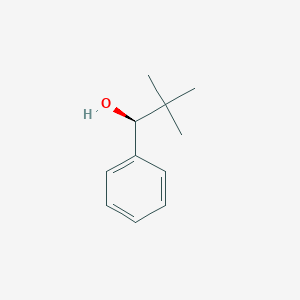
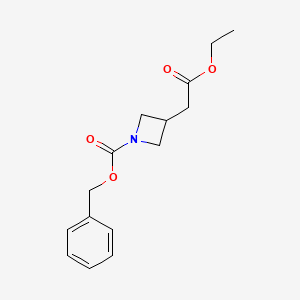


![4-Methoxy-3-[(1-methylethoxy)methyl]-benzoic acid, 99%](/img/structure/B6331883.png)
